Cas no 2680809-17-8 (3-Acetamidoquinoline-2-carboxylic acid)
3-Acetamidoquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2680809-17-8
- 3-acetamidoquinoline-2-carboxylic acid
- EN300-28275482
- 3-Acetamidoquinoline-2-carboxylic acid
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- Inchi: 1S/C12H10N2O3/c1-7(15)13-10-6-8-4-2-3-5-9(8)14-11(10)12(16)17/h2-6H,1H3,(H,13,15)(H,16,17)
- InChI Key: KOTYKWISDZQOQB-UHFFFAOYSA-N
- SMILES: OC(C1=C(C=C2C=CC=CC2=N1)NC(C)=O)=O
Computed Properties
- Exact Mass: 230.06914219g/mol
- Monoisotopic Mass: 230.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 79.3Ų
3-Acetamidoquinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28275482-1g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 1g |
$541.0 | 2023-09-09 | ||
| Enamine | EN300-28275482-5g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 5g |
$1572.0 | 2023-09-09 | ||
| Enamine | EN300-28275482-10g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 10g |
$2331.0 | 2023-09-09 | ||
| Enamine | EN300-28275482-0.05g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
| Enamine | EN300-28275482-0.1g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
| Enamine | EN300-28275482-0.25g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-28275482-0.5g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-28275482-1.0g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| Enamine | EN300-28275482-2.5g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
| Enamine | EN300-28275482-5.0g |
3-acetamidoquinoline-2-carboxylic acid |
2680809-17-8 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 |
3-Acetamidoquinoline-2-carboxylic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-Acetamidoquinoline-2-carboxylic acid
Recent Advances in the Study of 3-Acetamidoquinoline-2-carboxylic acid (CAS: 2680809-17-8)
3-Acetamidoquinoline-2-carboxylic acid (CAS: 2680809-17-8) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its quinoline backbone and acetamido-carboxylic acid functional groups, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of antimicrobial and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-Acetamidoquinoline-2-carboxylic acid, highlighting its efficient production via a multi-step reaction involving the condensation of 2-aminoquinoline with acetic anhydride, followed by carboxylation. The study emphasized the compound's high yield and purity, which are critical for its subsequent pharmacological evaluations. The researchers also noted the compound's stability under physiological conditions, making it a viable candidate for further drug development.
In terms of biological activity, a recent preprint on bioRxiv reported that 3-Acetamidoquinoline-2-carboxylic acid exhibits potent inhibitory effects against bacterial enzymes involved in folate biosynthesis. The study utilized molecular docking and in vitro assays to demonstrate the compound's binding affinity for dihydrofolate reductase (DHFR), a key target in antibacterial therapy. These findings suggest that the compound could serve as a scaffold for developing novel antibiotics, particularly against drug-resistant strains.
Another significant development was reported in a 2024 paper in ACS Chemical Biology, where researchers investigated the anti-inflammatory properties of 3-Acetamidoquinoline-2-carboxylic acid. The study revealed that the compound modulates the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines in macrophage cells. This mechanism positions the compound as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 3-Acetamidoquinoline-2-carboxylic acid. A recent review in Expert Opinion on Drug Discovery highlighted the need for further studies to improve the compound's bioavailability and reduce potential off-target effects. Structural analogs and prodrug strategies are currently being explored to address these limitations.
In conclusion, 3-Acetamidoquinoline-2-carboxylic acid (CAS: 2680809-17-8) represents a versatile and pharmacologically active compound with broad applications in drug discovery. Ongoing research aims to refine its synthesis, elucidate its mechanisms of action, and develop derivatives with enhanced therapeutic profiles. The compound's dual antimicrobial and anti-inflammatory activities make it a particularly attractive candidate for multidisciplinary research efforts.
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